molecular formula C18H17N B3289621 4-Methyl-2-(naphthalen-1-ylmethyl)aniline CAS No. 859783-50-9

4-Methyl-2-(naphthalen-1-ylmethyl)aniline

Cat. No.: B3289621
CAS No.: 859783-50-9
M. Wt: 247.3 g/mol
InChI Key: YHYUGQKWCCWNKM-UHFFFAOYSA-N
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Description

“4-Methyl-2-(naphthalen-1-ylmethyl)aniline” is a chemical compound with the molecular formula C18H17N and a molecular weight of 247.33 . It is also known by the synonym "Benzenamine, 4-methyl-2-(1-naphthalenylmethyl)" .


Synthesis Analysis

The synthesis of similar compounds like “this compound” can be achieved through the methylation of anilines with methanol . This process is catalyzed by cyclometalated ruthenium complexes . The procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C18H17N/c1-2-10-16 (11-3-1)18-13-15-9-6-8-14-7-4-5-12-17 (14)15/h1-12,18H,13H2 .

Mechanism of Action

The mechanism of action for the methylation of anilines involves a hydrogen autotransfer procedure . Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate-determining step .

Safety and Hazards

The safety data sheet for a similar compound, “N-[(naphthalen-1-yl)methyl]aniline”, indicates that it is considered hazardous . It is classified as having acute oral, dermal, and inhalation toxicity . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also indicated to cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

4-methyl-2-(naphthalen-1-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N/c1-13-9-10-18(19)16(11-13)12-15-7-4-6-14-5-2-3-8-17(14)15/h2-11H,12,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYUGQKWCCWNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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